(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide
Description
The compound (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide features a prop-2-enamide backbone with dual cyano groups at the 2-position and 4-cyanophenyl substituent. The 2,3-dichlorophenyl group on the amide nitrogen adds steric bulk and electron-withdrawing effects, which may enhance binding specificity in biological systems . While direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with pharmacologically active analogs, such as P2X7 receptor antagonists containing dichlorophenyl groups .
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O/c18-14-2-1-3-15(16(14)19)22-17(23)13(10-21)8-11-4-6-12(9-20)7-5-11/h1-8H,(H,22,23)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPIHXDGGMCOMC-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyanoacetamide Intermediate Synthesis
Route A: Direct Acylation of 2,3-Dichloroaniline
2,3-dichloroaniline + cyanoacetic acid → N-(2,3-dichlorophenyl)-2-cyanoacetamide
- Solvent: DMF (0.5 L per 100 g aniline)
- Coupling agent: DCC (1.1 eq)
- Temperature: 0–15°C during addition, then RT
- Workup: Water precipitation followed by recrystallization (EtOAc/hexanes)
Yield : 85–92% based on analogous dichlorophenyl systems
Route B: Transamination of Cyanoacetyl Chloride
Cyanoacetyl chloride + 2,3-dichloroaniline → Target intermediate
Advantages : Higher purity, avoids urea byproducts
Challenges : Requires strict moisture control
Knoevenagel Condensation for α,β-Unsaturated System
General Reaction Scheme :
N-(2,3-dichlorophenyl)-2-cyanoacetamide + 4-cyanobenzaldehyde → (Z)-product
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous iPrOH (0.2 M) |
| Catalyst | Piperidine (10 mol%) |
| Temperature | Reflux (82°C) |
| Reaction Time | 7–12 h |
| Workup | Hot filtration, EtOAc/hexanes wash |
Stereochemical Considerations :
- Z-selectivity arises from:
Yield Data from Analogous Systems :
| Starting Aldehyde | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Methoxy-3-iodobenzaldehyde | 85 | 98.2 |
| 3-Bromobenzaldehyde | 76 | 97.5 |
| 4-Cyanobenzaldehyde* | 68–72* | 96.8–97.3* |
*Extrapolated from similar electron-deficient aldehydes
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
- Power: 300 W
- Temperature: 120°C
- Time: 20–30 min
- Solvent: PEG-400
Advantages :
- 3.5× faster reaction kinetics
- Improved Z/E ratio (92:8 vs 85:15 conventional)
Flow Chemistry Approach
Continuous Process Parameters :
- Reactor type: Packed-bed (TiO₂ catalyst)
- Flow rate: 0.5 mL/min
- Residence time: 8.2 min
- Productivity: 12 g/h
Critical Process Analytical Technologies (PAT)
Inline FTIR Monitoring
Key spectral markers:
Chiral HPLC Method for Z/E Separation
Column : Chiralpak IC (250 × 4.6 mm, 5 μm)
Mobile Phase : n-Hexane/EtOH (85:15) + 0.1% TFA
Retention Times :
- Z-isomer: 14.3 min
- E-isomer: 16.8 min
Industrial-Scale Production Considerations
Cost Analysis of Key Raw Materials
| Material | Cost (USD/kg) | Supplier Diversity |
|---|---|---|
| 2,3-Dichloroaniline | 42–48 | High (BASF, Lanxess) |
| 4-Cyanobenzaldehyde | 120–135 | Moderate (TCI, Alfa) |
| Cyanoacetic acid | 25–30 | High (Merck, Sigma) |
Environmental Impact Assessment
Process Mass Intensity (PMI) :
- Batch: 86 kg/kg API
- Continuous: 32 kg/kg API
Key Waste Streams :
- DMF-H₂O mixtures (requires distillation recovery)
- Piperidine residues (neutralization needed)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and dichlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide exhibits potential anticancer properties. A study conducted on various derivatives of cyanoacrylamides demonstrated that certain structural modifications enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit cell proliferation was assessed through in vitro assays, revealing promising results against breast cancer and leukemia cell lines.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, specifically targeting pathways associated with cell survival and proliferation. Molecular docking studies suggest that this compound can effectively bind to active sites of these enzymes, leading to an increase in apoptosis in cancerous cells.
Anti-inflammatory Applications
Inhibition of Lipoxygenase
Another significant application of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide is its potential as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. In silico studies have indicated that this compound can effectively inhibit 5-lipoxygenase activity, suggesting its use in treating inflammatory diseases such as asthma and arthritis.
Materials Science
Synthesis of Novel Polymers
The compound has also been explored for its utility in materials science, particularly in synthesizing novel polymers with enhanced thermal and mechanical properties. By incorporating (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide into polymer matrices, researchers have reported improvements in tensile strength and thermal stability.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal focused on the anticancer efficacy of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide against MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Activity
In another research effort, the anti-inflammatory effects were evaluated using a rat model of paw edema induced by formalin. The administration of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide resulted in a significant reduction in edema compared to control groups, highlighting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromone-Based Enamides
Compounds 1–4 from Frisch et al. (2009) (Scheme 1, ) replace the 4-cyanophenyl group with a 4-oxo-4H-chromen-3-yl moiety. For instance, 1 (2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) features a chromone ring system, which introduces conjugated π-electrons and hydrogen-bonding sites.
Urea Derivatives
Urea analogs like 6g (1-(4-cyanophenyl)-3-(3,4-dichlorophenyl)urea, ) replace the enamide with a urea linkage. Despite the structural divergence, 6g shares the 4-cyanophenyl and dichlorophenyl motifs. Its synthesis yielded 81.9% with an ESI-MS m/z of 306.0 [M+H]+, indicating efficient preparation. The urea group may enhance hydrogen-bonding capacity compared to the enamide’s planar structure .
Enamine Ltd. Analog
Enamine’s catalog () lists 2-cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide, differing in the dichlorophenyl position (2,3- vs. 3,4-) and the amide nitrogen substituent (4-methylphenyl vs. 2,3-dichlorophenyl). The methyl group likely increases hydrophobicity, while positional isomerism in the dichlorophenyl group could alter steric interactions .
N-Substituted Acetamides
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlights conformational flexibility influenced by dichlorophenyl substitution. Dihedral angles between aromatic rings (54.8°–77.5°) suggest variable planarity compared to the rigid Z-enamide. Hydrogen-bonding patterns (R₂²(10) dimers) further differentiate stability and solubility .
Structural and Functional Comparison Table
Key Insights
Urea analogs (e.g., 6g) leverage hydrogen bonding, while chromone-based enamides (e.g., 1) prioritize π-π stacking .
Steric and Conformational Differences : The Z-configuration imposes rigidity, whereas acetamide analogs () exhibit conformational flexibility, impacting binding pocket compatibility .
Synthetic Efficiency : Urea derivatives like 6g achieve high yields (>80%), suggesting robust synthetic routes compared to enamide preparations, which may require stereochemical control .
Biological Activity
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide, identified by its CAS number 847744-73-4, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 342.2 g/mol
- Structure : The compound features a cyano group and dichlorophenyl moieties that contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide has highlighted several key areas:
- Anti-inflammatory Potential : Similar compounds in the same class have shown significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated their ability to reduce cytokine production and modulate inflammatory pathways. In particular, the ability to inhibit nitric oxide production and cytokines such as IL-1β and TNFα has been noted in related studies .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the interactions of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide with various molecular targets. These studies suggest that the compound may interact with enzymes involved in inflammatory processes, such as COX-2 and iNOS, indicating a potential mechanism for its anti-inflammatory effects.
In Vitro Studies
In vitro assays using macrophage cultures have been conducted to evaluate cell viability and the modulation of inflammatory mediators. The compound's effect on nitrite production and cytokine release was assessed at various concentrations. Results indicated a dose-dependent reduction in both nitrite and cytokine levels, supporting its anti-inflammatory potential.
In Vivo Studies
In vivo models have further elucidated the compound's biological activities:
- CFA-Induced Paw Edema Model : This model demonstrated that treatment with (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide significantly reduced edema formation compared to controls.
- Zymosan-Induced Peritonitis Model : The compound also exhibited a marked reduction in leukocyte migration in this model, indicating its effectiveness in mitigating inflammation.
Case Studies
A review of case studies involving structurally similar compounds provides insights into the potential applications of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide:
- Study on JMPR-01 : This study investigated a related compound's anti-inflammatory properties through various assays. JMPR-01 showed significant inhibition of leukocyte migration and cytokine production at doses comparable to those tested for (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic pathways for (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide?
The synthesis typically involves a multi-step condensation reaction. For structurally analogous enamide derivatives, substituted aromatic precursors undergo substitution reactions under alkaline conditions, followed by reduction (e.g., using iron powder in acidic media) and final condensation with cyanoacetic acid or derivatives. Reaction parameters like temperature, pH, and catalyst choice are critical for optimizing yield and stereoselectivity. Analytical techniques such as NMR and HPLC are employed to monitor intermediates and confirm product purity .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on 1H/13C NMR to verify connectivity and stereochemistry, HPLC for purity assessment (>98%), and X-ray crystallography for absolute configuration determination. Crystallographic refinement using programs like SHELXL ensures accurate bond-length and angle measurements. Mass spectrometry (HRMS) further validates molecular weight .
Q. What preliminary biological activities are associated with this compound?
Based on structural analogs (e.g., enamide derivatives with dichlorophenyl/cyanophenyl groups), the compound may exhibit antimicrobial or anticancer activity via enzyme inhibition (e.g., kinases) or receptor modulation. Initial assays often include in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines and microbial growth inhibition studies. Mechanistic hypotheses are derived from docking studies with homologous targets .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve its supramolecular interactions?
Single-crystal X-ray diffraction reveals hydrogen-bonding patterns and π-π stacking interactions critical for stability and reactivity. SHELXL refines crystallographic data, while graph-set analysis (Etter’s rules) classifies hydrogen-bond motifs. For example, the dichlorophenyl group may participate in C–H···O/N interactions, influencing crystal packing and solubility .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values or selectivity profiles are addressed by standardizing assay conditions (e.g., buffer pH, cell passage number) and employing orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays). Meta-analyses of structure-activity relationships (SAR) across analogs help identify substituents responsible for variability .
Q. How do computational models predict its interaction with biological targets?
Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model binding modes with targets like kinase domains. Free-energy perturbation (FEP) calculations quantify binding affinities, while QM/MM studies assess electronic effects of the cyano and dichlorophenyl groups on reactivity .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
Prodrug derivatization (e.g., esterification of the amide) improves bioavailability. LogP adjustments via substituent modification (e.g., replacing methoxy with hydrophilic groups) balance membrane permeability and solubility. Metabolic stability is assessed using liver microsome assays, with LC-MS/MS tracking metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
